molecular formula C13H13N2NaO3 B12712966 N-Acetyl-L-tryptophan sodium CAS No. 62208-95-1

N-Acetyl-L-tryptophan sodium

Cat. No.: B12712966
CAS No.: 62208-95-1
M. Wt: 268.24 g/mol
InChI Key: UQSHZBSQKMVQBS-YDALLXLXSA-M
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Description

N-Acetyl-L-tryptophan sodium is a derivative of the amino acid tryptophan. It is known for its neuroprotective properties and is used in various scientific research applications. This compound is particularly noted for its ability to modulate oxidative stress and maintain mitochondrial membrane integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-tryptophan sodium can be synthesized through the acetylation of L-tryptophan. The reaction typically involves the use of acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tryptophan sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-acetyl-5-hydroxytryptophan, while reduction can yield N-acetyltryptamine .

Scientific Research Applications

N-Acetyl-L-tryptophan sodium has a wide range of scientific research applications, including:

Mechanism of Action

N-Acetyl-L-tryptophan sodium exerts its effects by acting as an antagonist of the neurokinin-1 receptor (NK-1R). This action disrupts the binding of substance P to NK-1R, providing neuroprotective effects. Additionally, it modulates oxidative stress by enhancing antioxidant enzyme activities and protecting mitochondrial membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-DL-tryptophan: A racemic mixture of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan.

    N-Acetyl-5-hydroxytryptophan: A hydroxylated derivative of N-Acetyl-L-tryptophan.

    N-Acetyltryptamine: A reduced form of N-Acetyl-L-tryptophan

Uniqueness

N-Acetyl-L-tryptophan sodium is unique due to its specific interaction with the neurokinin-1 receptor and its ability to modulate oxidative stress and mitochondrial function. These properties make it particularly valuable in neuroprotective research and potential therapeutic applications .

Properties

CAS No.

62208-95-1

Molecular Formula

C13H13N2NaO3

Molecular Weight

268.24 g/mol

IUPAC Name

sodium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1

InChI Key

UQSHZBSQKMVQBS-YDALLXLXSA-M

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+]

Origin of Product

United States

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